molecular formula C11H13NO4 B12710896 Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester CAS No. 88599-41-1

Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester

Cat. No.: B12710896
CAS No.: 88599-41-1
M. Wt: 223.22 g/mol
InChI Key: PPKPDEXFZGRPNQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with 1-methylethyl and the amino group is carbamoylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester typically involves the esterification of benzoic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with phosgene or a similar carbamoylating agent to introduce the aminocarbonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the aminocarbonyl group to an amine.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing benzoic acid and isopropanol, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-, 1-methylethyl ester: Similar structure but lacks the aminocarbonyl group.

    Benzoic acid, 1-methylethyl ester: Lacks both the amino and aminocarbonyl groups.

    Benzoic acid, 2-hydroxy-, 1-methylethyl ester: Contains a hydroxy group instead of an amino group.

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester is unique due to the presence of both the ester and aminocarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88599-41-1

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

propan-2-yl 2-carbamoyloxybenzoate

InChI

InChI=1S/C11H13NO4/c1-7(2)15-10(13)8-5-3-4-6-9(8)16-11(12)14/h3-7H,1-2H3,(H2,12,14)

InChI Key

PPKPDEXFZGRPNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1OC(=O)N

Origin of Product

United States

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